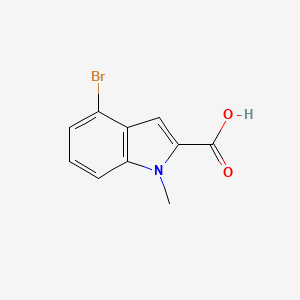![molecular formula C6H12ClN3 B2997448 methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride CAS No. 2306262-42-8](/img/structure/B2997448.png)
methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its molecular structure, which includes a methyl group attached to the nitrogen atom of the imidazole ring, and a hydrochloride salt form for increased stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride typically involves the following steps:
Imidazole Derivative Formation: The starting material is often an imidazole derivative, such as 1-methyl-1H-imidazole.
Methylation: The imidazole ring is methylated using a methylating agent like methyl iodide or dimethyl sulfate.
Amination: The resulting compound undergoes amination to introduce the amine group, often using ammonia or an amine source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methyl and amine groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
Reduced Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It can serve as a ligand in biochemical studies, interacting with various biomolecules.
Medicine: It has potential therapeutic applications, including antimicrobial and antifungal properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mécanisme D'action
The mechanism by which methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell growth, metabolism, and immune response.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-imidazole: A closely related compound without the amine group.
Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.
Uniqueness: Methyl[(1-methyl-1H-imidazol-4-yl)methyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other imidazole derivatives.
Propriétés
IUPAC Name |
N-methyl-1-(1-methylimidazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-7-3-6-4-9(2)5-8-6;/h4-5,7H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQIGMNKOIILQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C=N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)


![3-(3,5-dimethylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2997372.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2997375.png)
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2997376.png)
![2-(4-chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2997378.png)


![Ethyl 1-[1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2997384.png)
![8-(3-Bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2997386.png)
